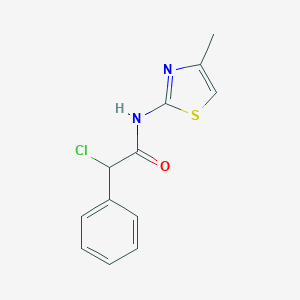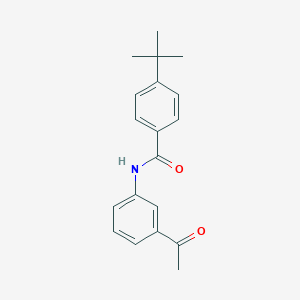![molecular formula C20H15N3O3 B448667 N~5~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B448667.png)
N~5~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring and a diazenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by coupling with benzodioxole derivatives. The reaction conditions often require acidic or basic environments, and the use of catalysts can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to scale up the production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N~5~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the diazenyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, often using reagents like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N~5~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antidiabetic properties.
Industry: Utilized in the development of new materials with specific electronic properties
Wirkmechanismus
The mechanism of action of N5-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Phenyl-1,3-benzodioxole-5-carboxamide
- N-(4-Methoxyphenyl)-1,3-benzodioxole-5-carboxamide
- N-(4-Dimethylaminophenyl)-1,3-benzodioxole-5-carboxamide
Uniqueness
N~5~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its diazenyl group, which imparts distinct chemical properties and reactivity compared to other benzodioxole derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C20H15N3O3 |
|---|---|
Molekulargewicht |
345.4g/mol |
IUPAC-Name |
N-(4-phenyldiazenylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H15N3O3/c24-20(14-6-11-18-19(12-14)26-13-25-18)21-15-7-9-17(10-8-15)23-22-16-4-2-1-3-5-16/h1-12H,13H2,(H,21,24) |
InChI-Schlüssel |
ITSNXUZJXOQCKS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


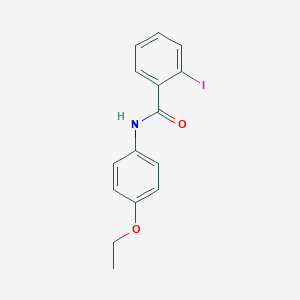
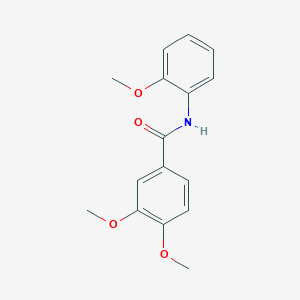
![1-[4-ANILINO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PENTANONE](/img/structure/B448587.png)
![methyl 4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B448588.png)
![5-methyl-N-(2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}ethyl)-3-phenyl-4-isoxazolecarboxamide](/img/structure/B448591.png)
![N-(4-fluoro-2-methylphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B448596.png)
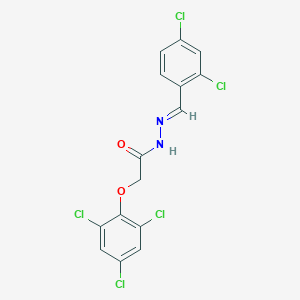
![N-(2-{[(3-chloroanilino)carbonyl]amino}-4-methylphenyl)-N'-(3-chlorophenyl)urea](/img/structure/B448600.png)
![N,N'-bis[2-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B448601.png)
![2-[2,6-Dibromo-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B448603.png)
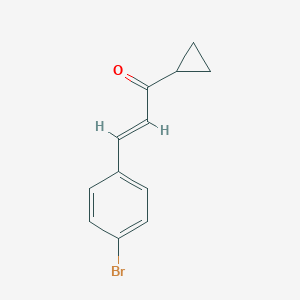
![Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate](/img/structure/B448605.png)
